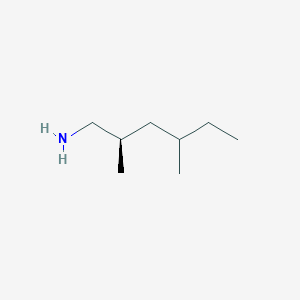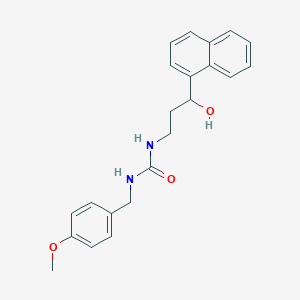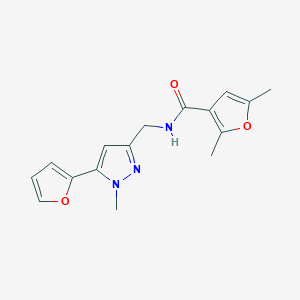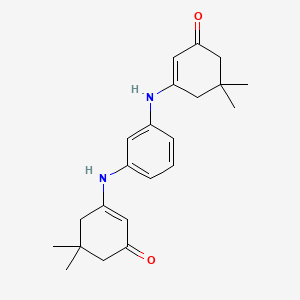
(2R)-2,4-Dimethylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,4-Dimethylhexan-1-amine, also known as DMHA, is a psychoactive substance that has gained attention in recent years due to its potential use as a performance-enhancing drug. DMHA is a synthetic compound that is structurally similar to other stimulants such as amphetamine and ephedrine. It is often marketed as a dietary supplement or pre-workout supplement, and is claimed to increase energy, focus, and athletic performance.
作用機序
The exact mechanism of action of (2R)-2,4-Dimethylhexan-1-amine is not well understood, but it is thought to act as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in a variety of physiological processes, including mood regulation, attention, and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, it may increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of this compound on human health are not well understood, and its safety and efficacy as a performance-enhancing drug have not been established.
実験室実験の利点と制限
(2R)-2,4-Dimethylhexan-1-amine may have potential as a research tool for studying the effects of central nervous system stimulants on human physiology and behavior. However, due to its potential for abuse and lack of regulatory oversight, the use of this compound in laboratory experiments may be limited.
将来の方向性
Further research is needed to better understand the potential benefits and risks of (2R)-2,4-Dimethylhexan-1-amine, and to establish its safety and efficacy as a performance-enhancing drug. Additionally, more research is needed to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as ADHD. Finally, regulatory oversight and quality control measures are needed to ensure the safety and purity of this compound products sold as dietary or pre-workout supplements.
合成法
(2R)-2,4-Dimethylhexan-1-amine can be synthesized through a variety of methods, including the reaction of 2-bromo-4,6-dimethylpyridine with hexan-1-amine, or the reaction of 2,4-dimethylhexan-1-ol with hydroxylamine hydrochloride. However, due to its potential for abuse and lack of regulatory oversight, the synthesis and distribution of this compound is often unregulated and may not meet quality control standards.
科学的研究の応用
(2R)-2,4-Dimethylhexan-1-amine has been the subject of limited scientific research, and its potential effects on human health are not well understood. However, some studies have suggested that this compound may have stimulant properties similar to other psychoactive substances, and may increase heart rate, blood pressure, and body temperature. Additionally, some researchers have suggested that this compound may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
特性
IUPAC Name |
(2R)-2,4-dimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSRNAGQDAYQH-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)


![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

